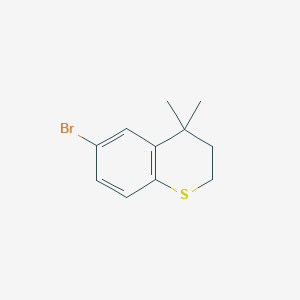

6-Bromo-4,4-dimethylthiochroman

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNJCJQFSGXLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431237 | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112110-44-8 | |

| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4,4-dimethylthiochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 6-Bromo-4,4-dimethylthiochroman. This compound is a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrS | |

| Molecular Weight | 257.19 g/mol | [2][3] |

| Physical Form | Solid | [4] |

| CAS Number | 112110-44-8 | |

| Predicted XlogP | 4.4 | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

Synthesis and Analysis: Experimental Protocols

Plausible Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below. This proposed pathway is based on established chemical reactions for the formation of the thiochroman ring system and subsequent bromination.

Step 1: Synthesis of 4-bromo-thiophenol

This step involves the bromination of thiophenol.

-

Materials: Thiophenol, Bromine, Carbon tetrachloride (or another suitable inert solvent).

-

Procedure:

-

Dissolve thiophenol in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled thiophenol solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-thiophenol.

-

Step 2: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid

This step involves the reaction of 4-bromo-thiophenol with 3,3-dimethylacrylic acid.

-

Materials: 4-bromo-thiophenol, 3,3-dimethylacrylic acid, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., toluene).

-

Procedure:

-

Combine 4-bromo-thiophenol and 3,3-dimethylacrylic acid in toluene.

-

Add the base to the mixture and heat the reaction under reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-(4-bromophenylthio)-3-methylbutanoic acid.

-

Step 3: Cyclization to this compound-2-one

This step involves an intramolecular Friedel-Crafts acylation.

-

Materials: 3-(4-bromophenylthio)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or another suitable cyclizing agent.

-

Procedure:

-

Heat polyphosphoric acid to a temperature of approximately 80-100°C.

-

Slowly add 3-(4-bromophenylthio)-3-methylbutanoic acid to the hot PPA with vigorous stirring.

-

Continue heating and stirring for a few hours until the reaction is complete (monitored by TLC).

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Extract the product with an organic solvent.

-

Wash the organic extract with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer and remove the solvent to give the crude thiochromanone.

-

Step 4: Reduction to this compound

This final step involves the reduction of the ketone functionality.

-

Materials: this compound-2-one, a reducing agent (e.g., triethylsilane), and a strong acid (e.g., trifluoroacetic acid).

-

Procedure:

-

Dissolve the thiochromanone in a suitable solvent like dichloromethane.

-

Add triethylsilane to the solution.

-

Slowly add trifluoroacetic acid to the mixture at room temperature.

-

Stir the reaction mixture for several hours until completion.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

As an intermediate in the synthesis of Tazarotene, the purity of this compound is critical. HPLC is a standard method for assessing the purity of such pharmaceutical intermediates.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration over the course of the run to elute compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, likely in the range of 220-280 nm. A photodiode array (PDA) detector would be ideal for method development to determine the optimal wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a accurately weighed sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample solution.

-

Run the gradient program.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

The purity can be calculated based on the relative peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using NMR spectroscopy. A ¹H NMR spectrum for this compound is available.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

-

Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, the methylene protons of the thiochroman ring, and a singlet for the two methyl groups.

Biological Context and Signaling Pathway

This compound is a crucial precursor in the synthesis of Tazarotene. Tazarotene is a prodrug that is converted in the body to its active form, tazarotenic acid. Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.

The binding of tazarotenic acid to these nuclear receptors leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in cellular proliferation and differentiation. This mechanism of action is central to its therapeutic effects in hyperproliferative and inflammatory skin conditions.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a plausible logical workflow for the synthesis of this compound.

References

- 1. This compound | Pharmaceutical Intermediate | 112110-44-8 - PHMO [phmo.com]

- 2. This compound - CAS - 112110-44-8 | Axios Research [axios-research.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 112110-44-8 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H13BrS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4,4-dimethylthiochroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor to the retinoid receptor agonist, Tazarotene.[1][2] The described synthesis is a three-step process commencing with a Michael addition, followed by an intramolecular Friedel-Crafts acylation, and concluding with a ketone reduction.

This document outlines detailed experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three-step reaction sequence:

-

Step 1: Michael Addition - The synthesis begins with the conjugate addition of 4-bromothiophenol to 3,3-dimethylacrylic acid to yield the intermediate compound, 3-(4-bromophenylthio)-3-methylbutanoic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation - The carboxylic acid intermediate undergoes an intramolecular cyclization reaction in the presence of a strong acid catalyst to form the cyclic ketone, this compound-4-one.

-

Step 3: Wolff-Kishner Reduction - The final step involves the deoxygenation of the ketone group of this compound-4-one to the corresponding methylene group, affording the target molecule, this compound.

A schematic representation of this synthetic route is provided below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each of the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid (Michael Addition)

This procedure outlines the base-catalyzed Michael addition of 4-bromothiophenol to 3,3-dimethylacrylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-bromothiophenol | 189.07 |

| 3,3-dimethylacrylic acid | 100.12 |

| Sodium hydroxide (NaOH) | 40.00 |

| Hydrochloric acid (HCl) | 36.46 |

| Water (H₂O) | 18.02 |

| Diethyl ether | 74.12 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in a minimal amount of a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

To this solution, add an aqueous solution of sodium hydroxide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-bromophenylthio)-3-methylbutanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Workflow for the Michael Addition of 4-bromothiophenol.

Step 2: Synthesis of this compound-4-one (Intramolecular Friedel-Crafts Acylation)

This procedure describes the cyclization of 3-(4-bromophenylthio)-3-methylbutanoic acid to the corresponding thiochromanone using polyphosphoric acid (PPA) as the catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3-(4-bromophenylthio)-3-methylbutanoic acid | 289.19 |

| Polyphosphoric acid (PPA) | - |

| Dichloromethane (DCM) | 84.93 |

| Saturated sodium bicarbonate solution | - |

| Water (H₂O) | 18.02 |

Procedure:

-

Place 3-(4-bromophenylthio)-3-methylbutanoic acid (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

-

Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound-4-one can be purified by column chromatography on silica gel.

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation.

Step 3: Synthesis of this compound (Wolff-Kishner Reduction)

This procedure details the reduction of the ketone functionality in this compound-4-one to a methylene group.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound-4-one | 271.18 |

| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 |

| Potassium hydroxide (KOH) | 56.11 |

| Diethylene glycol | 106.12 |

| Hydrochloric acid (HCl) | 36.46 |

| Diethyl ether | 74.12 |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add this compound-4-one (1.0 eq), hydrazine hydrate (10-20 eq), and diethylene glycol.

-

Heat the mixture to 120-140 °C for 1-2 hours.

-

Cool the reaction mixture slightly and add potassium hydroxide pellets (5-10 eq).

-

Heat the mixture to 190-210 °C, allowing for the distillation of water and excess hydrazine.

-

Maintain the reaction at this temperature for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

The crude this compound can be purified by column chromatography.

References

Structural Elucidation of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of the third-generation retinoid, Tazarotene. This document outlines the synthetic pathway, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and analysis.

Introduction

This compound (C₁₁H₁₃BrS) is a heterocyclic compound that serves as a crucial building block in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Tazarotene, a topical medication used in the treatment of psoriasis and acne. The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its synthesis and a complete structural elucidation are essential for quality control and regulatory purposes.

This guide details the synthetic route to this compound and provides a comprehensive analysis of its chemical structure through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from commercially available 4-bromothiophenol and 1-bromo-3-methyl-2-butene (also known as 3,3-dimethylallyl bromide). The general synthetic pathway is outlined below.

Caption: Synthetic Pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Bromothiophenol

-

1-Bromo-3-methyl-2-butene

-

A suitable base (e.g., Potassium Carbonate)

-

A suitable solvent (e.g., Acetone or Acetonitrile)

-

A Lewis acid catalyst (e.g., Polyphosphoric acid or Amberlyst-15)

-

Organic solvents for extraction and purification (e.g., Dichloromethane, Hexane)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

Step 1: Synthesis of 1-Bromo-4-((3-methylbut-2-en-1-yl)thio)benzene

-

To a solution of 4-bromothiophenol in a suitable solvent, add a base such as potassium carbonate.

-

Stir the mixture at room temperature to form the corresponding thiophenoxide salt.

-

Slowly add 1-bromo-3-methyl-2-butene to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-bromo-4-((3-methylbut-2-en-1-yl)thio)benzene.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Add a Lewis acid catalyst (e.g., polyphosphoric acid or Amberlyst-15) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the intramolecular Friedel-Crafts type cyclization should be monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Structural Elucidation

The definitive structure of the synthesized this compound is established through a combination of spectroscopic techniques.

Caption: Workflow for the Structural Elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The experimental ¹H NMR data for this compound is summarized in the table below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~3.0 | t | 2H | -S-CH₂- |

| ~1.9 | t | 2H | -CH₂-C(CH₃)₂- |

| ~1.3 | s | 6H | -C(CH₃)₂- |

Note: The provided ¹H NMR spectrum from a commercial source was not fully assigned. The chemical shifts and multiplicities are estimations based on the spectral image and general knowledge of thiochroman systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As experimental data is not publicly available, predicted chemical shifts are provided in the table below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary Ar-C |

| ~131 | Quaternary Ar-C |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~118 | Quaternary Ar-C (C-Br) |

| ~40 | -C(CH₃)₂- |

| ~35 | -S-CH₂- |

| ~30 | -CH₂-C(CH₃)₂- |

| ~25 | -C(CH₃)₂- |

Note: These values are predicted and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts are listed below.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.0000 / 259.0000 |

| [M+Na]⁺ | 279.0000 / 281.0000 |

| [M]⁺ | 256.0000 / 258.0000 |

Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity.

Experimental Protocol: Structural Characterization

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Mass Spectrometer (e.g., ESI-MS or GC-MS)

Procedure:

-

NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). Process the data to identify the chemical shifts of all carbon atoms.

-

Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

MS Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Analyze the spectrum to determine the molecular ion peak and observe the characteristic isotopic pattern of the bromine atom.

Conclusion

This technical guide has detailed the synthesis and structural elucidation of this compound. While a complete set of experimental spectroscopic data is not publicly available, this document provides a robust framework based on known synthetic routes and predicted spectral data. The provided protocols offer a solid foundation for the preparation and characterization of this important pharmaceutical intermediate. For definitive structural confirmation, it is imperative to acquire and analyze a full set of experimental data.

Spectroscopic and Synthetic Profile of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key chemical and spectroscopic properties of 6-Bromo-4,4-dimethylthiochroman. Due to the limited availability of published experimental data, this document presents a combination of known properties and predicted spectroscopic data based on established principles of organic spectroscopy. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this compound or related structures. This guide also outlines a plausible synthetic route and general protocols for spectroscopic analysis. This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including its role as a precursor to Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.[1]

Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃BrS.[2][3] It is a derivative of thiochroman, featuring a bromine substituent on the aromatic ring and two methyl groups at the 4-position.

| Property | Value | Source |

| CAS Number | 112110-44-8 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrS | [2][3] |

| Molecular Weight | 257.19 g/mol | [3] |

| Synonyms | 6-Bromo-4,4-dimethylthiochromane, Tazarotene Impurity 6, 6-bromo-4,4-dimethyl-2,3-dihydrothiochromene, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | [1] |

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the compound's structure and typical values observed for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic protons ortho and meta to the bromine atom |

| ~ 7.0 - 7.2 | Doublet | 1H | Aromatic proton ortho to the sulfur atom |

| ~ 2.9 - 3.1 | Triplet | 2H | Methylene protons (-CH₂-) adjacent to the sulfur atom |

| ~ 1.9 - 2.1 | Triplet | 2H | Methylene protons (-CH₂-) adjacent to the quaternary carbon |

| ~ 1.3 | Singlet | 6H | Geminal dimethyl protons (-C(CH₃)₂) |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 135 - 145 | Quaternary | Aromatic carbon attached to sulfur |

| ~ 130 - 135 | Quaternary | Aromatic carbon attached to the quaternary aliphatic carbon |

| ~ 125 - 130 | Tertiary | Aromatic carbons (CH) |

| ~ 115 - 125 | Quaternary | Aromatic carbon attached to bromine |

| ~ 35 - 45 | Quaternary | Quaternary aliphatic carbon (-C(CH₃)₂) |

| ~ 30 - 40 | Secondary | Methylene carbon (-CH₂-) adjacent to the quaternary carbon |

| ~ 25 - 35 | Secondary | Methylene carbon (-CH₂-) adjacent to sulfur |

| ~ 20 - 30 | Primary | Geminal dimethyl carbons (-C(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the different functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1100 - 1000 | C-Br stretch | Aryl bromide |

| 850 - 750 | C-H bend | Aromatic C-H out-of-plane bending |

| 700 - 600 | C-S stretch | Thioether |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 256 / 258 | Molecular ion peak ([M]⁺ and [M+2]⁺) with approximately 1:1 intensity ratio, characteristic of a monobrominated compound. |

| 241 / 243 | Loss of a methyl group (-CH₃) |

| 177 | Loss of bromine (-Br) |

| 149 | Further fragmentation, potentially loss of the dimethylpropyl group. |

| 91 | Tropylium ion, a common fragment in compounds with a benzyl group. |

Experimental Protocols

Plausible Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from 4-bromothiophenol and 3,3-dimethylacrylic acid, involving a Michael addition followed by an intramolecular Friedel-Crafts acylation and subsequent reduction.

Step 1: Michael Addition

-

In a round-bottom flask, dissolve 4-bromothiophenol and 3,3-dimethylacrylic acid in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the product with an organic solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

-

The product from the previous step is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The mixture is heated to promote intramolecular cyclization to form the corresponding thiochromanone.

-

The reaction is quenched with ice water, and the product is extracted.

Step 3: Wolff-Kishner or Clemmensen Reduction

-

The thiochromanone is then reduced to the thiochroman.

-

Wolff-Kishner: React the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol with a strong base (e.g., potassium hydroxide) and heat.

-

Clemmensen: React the ketone with amalgamated zinc in concentrated hydrochloric acid.

-

-

The final product, this compound, is purified by column chromatography.

General Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

IR Spectroscopy:

-

Sample Preparation: A thin film of the compound is prepared between two potassium bromide (KBr) plates if it is a liquid or oil. If it is a solid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Data Acquisition: For structural elucidation, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this technical guide provides a robust, predicted spectroscopic profile and a plausible synthetic pathway. The information presented herein is intended to aid researchers in the identification, synthesis, and further application of this important pharmaceutical intermediate. As with any predictive data, experimental verification is strongly recommended.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-4,4-dimethylthiochroman in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines expected solubility trends based on its chemical structure, provides detailed experimental protocols for determining its solubility, and presents an illustrative solubility profile in common organic solvents.

Introduction to this compound

This compound (CAS No: 112110-44-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃BrS.[2][3][4] It serves as a crucial precursor in the synthesis of various pharmaceutical compounds, most notably as an intermediate for Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.[1] Its chemical structure, featuring a thiochroman core with a bromine substituent and two methyl groups, influences its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Expected Solubility Profile

The molecular structure of this compound, which includes a relatively non-polar thiochroman ring system and a lipophilic bromo-substituent, suggests that it is likely to be soluble in a range of common organic solvents. The presence of the sulfur heteroatom and the bromine atom introduces some polarity, but the overall character of the molecule is hydrophobic. Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in non-polar to moderately polar aprotic solvents. Its solubility in highly polar protic solvents, such as water, is expected to be low.

Illustrative Solubility Data

The following table summarizes the expected qualitative and hypothetical quantitative solubility of this compound in a selection of common organic solvents at ambient temperature. Note: The quantitative data presented here is illustrative and should be confirmed by experimental measurement.

| Solvent | Chemical Formula | Type | Expected Qualitative Solubility | Hypothetical Quantitative Solubility (mg/mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | > 100 |

| Chloroform | CHCl₃ | Non-polar | Soluble | > 100 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | > 100 |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | > 50 |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | > 50 |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble | 20 - 50 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | > 100 |

| Methanol | CH₄O | Polar Protic | Sparingly Soluble | 5 - 10 |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | 10 - 20 |

| Isopropanol | C₃H₈O | Polar Protic | Sparingly Soluble | 5 - 15 |

| Hexane | C₆H₁₄ | Non-polar | Moderately Soluble | 15 - 30 |

| Toluene | C₇H₈ | Non-polar | Soluble | > 50 |

| Water | H₂O | Polar Protic | Insoluble | < 0.1 |

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is critical for process development and optimization. The following are detailed protocols for the qualitative and quantitative determination of the solubility of this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in the table above)

-

Small vials or test tubes (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh approximately 2-5 mg of this compound and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Mixing: Tightly cap the vial and vortex the mixture vigorously for 30-60 seconds to promote dissolution.

-

Observation: Visually inspect the solution against a well-lit, contrasting background.

-

Soluble: A clear solution with no visible solid particles.

-

Sparingly Soluble: A hazy or cloudy solution, or a solution with a small amount of undissolved solid.

-

Insoluble: The majority of the solid material remains undissolved.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Record the approximate volume of solvent required for dissolution.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR with an internal standard).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of a Key Synthetic Pathway

As a key pharmaceutical intermediate, this compound is a starting material in multi-step synthetic processes. The following diagram illustrates its role in a representative synthetic workflow for the production of Tazarotene.

Caption: Synthetic pathway from this compound to Tazarotene.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its structural characteristics suggest good solubility in a range of non-polar to polar aprotic organic solvents and poor solubility in polar protic solvents like water. The experimental protocols provided in this guide offer robust methodologies for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. This information is crucial for the efficient design of synthetic routes, purification strategies, and the overall advancement of drug development programs that utilize this important pharmaceutical intermediate.

References

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS No. 112110-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, with CAS number 112110-44-8, is a crucial intermediate in the synthesis of Tazarotene. Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this key intermediate, tailored for professionals in drug development and chemical research.

Chemical Structure and Identification

The chemical structure of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is characterized by a benzothiopyran core with a bromine substituent at the 6-position and two methyl groups at the 4-position.

| Identifier | Value |

| CAS Number | 112110-44-8 |

| Molecular Formula | C₁₁H₁₃BrS |

| Molecular Weight | 257.19 g/mol [3] |

| IUPAC Name | 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran |

| Synonyms | 6-Bromo-4,4-dimethylthiochroman, 6-Bromo-4,4-dimethyl-2,3-dihydrothiochromene, Tazarotene Impurity 1[4] |

| SMILES | CC1(C)CCSC2=C1C=C(Br)C=C2[5] |

| InChI Key | FLNJCJQFSGXLIR-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is presented below.

| Property | Value |

| Physical Form | Solid[4] |

| Color | Off-white to yellow[4] |

| Boiling Point (Predicted) | 307.5 ± 41.0 °C[4] |

| Storage Temperature | 2-8°C[4] |

Synthesis and Logical Workflow

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a key building block in the multi-step synthesis of Tazarotene. The general synthetic pathway to Tazarotene involves the coupling of this thiochromane derivative with a nicotinic acid moiety.

Caption: Synthetic pathway of Tazarotene highlighting the role of the target intermediate.

Experimental Protocol: Synthesis of a Thiochroman Ring System

Materials:

-

Thiophenol

-

Dimethylallyl bromide

-

Polyphosphoric acid (PPA)

-

Anhydrous solvent (e.g., dichloromethane)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Alkylation: React thiophenol with dimethylallyl bromide in the presence of a base to form the corresponding thioether.

-

Friedel-Crafts Cyclization: The resulting thioether undergoes an intramolecular Friedel-Crafts cyclization using a strong acid catalyst like polyphosphoric acid to form the 4,4-dimethylthiochroman ring.

-

Bromination: The subsequent bromination at the 6-position would yield the target compound. This step would likely involve an electrophilic aromatic substitution reaction using a suitable brominating agent.

Analytical Methods

The purity and identity of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, especially in the context of Tazarotene synthesis, are critical. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC Analysis of Tazarotene and Impurities

This protocol provides a general framework for the analysis of Tazarotene and its impurities, including the title compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reversed-phase column.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of a buffer (e.g., 10 mM ammonium formate, pH 3.5) and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Tazarotene and the impurities show significant absorbance (e.g., 346.4 nm for Tazarotene).[7]

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of Tazarotene and the reference standard for 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by dissolving the test substance in the mobile phase or a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the impurity by comparing the retention time and peak area with that of the reference standard.

Caption: A typical workflow for the HPLC analysis of impurities in a drug substance.

Role in Tazarotene's Mechanism of Action

While 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a synthetic precursor and not biologically active itself, its structure forms a significant part of the Tazarotene molecule. Tazarotene is a prodrug that is hydrolyzed in the skin to its active form, tazarotenic acid.[8] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[9] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammation, which are key in the treatment of psoriasis and acne.[8][9]

Caption: Simplified signaling pathway for the mechanism of action of Tazarotene.

Conclusion

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a vital chemical entity in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the dermatological drug Tazarotene. A thorough understanding of its chemical properties, synthesis, and analytical control is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a foundational resource for scientists and professionals involved in the research and development of Tazarotene and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS - 112110-44-8 | Axios Research [axios-research.com]

- 4. This compound | Pharmaceutical Intermediate | 112110-44-8 - PHMO [phmo.com]

- 5. appchemical.com [appchemical.com]

- 6. Tazarotene - Wikipedia [en.wikipedia.org]

- 7. ajper.com [ajper.com]

- 8. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tazarotene? [synapse.patsnap.com]

Theoretical Modeling of 6-Bromo-4,4-dimethylthiochroman: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 6-bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of the third-generation retinoid, Tazarotene. This document outlines its molecular properties, a plausible synthesis protocol, and predicted spectroscopic data based on computational chemistry methods. Furthermore, it delves into the biological context of this molecule by examining the Tazarotene signaling pathway. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development, facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound of significant interest due to its role as a precursor in the synthesis of Tazarotene, a topical medication employed in the treatment of psoriasis and acne.[1] The therapeutic action of Tazarotene is mediated through its selective agonism of retinoic acid receptors (RARs), which are crucial regulators of cell proliferation and differentiation.[2][3][4] Understanding the structural and electronic properties of its precursors, such as this compound, through theoretical modeling can provide valuable insights for the optimization of synthetic routes and the design of novel therapeutic agents.

This whitepaper presents a detailed theoretical analysis of this compound, encompassing its fundamental molecular characteristics, a proposed experimental protocol for its synthesis, and a computational approach to predict its spectroscopic signatures. A key focus is the application of Density Functional Theory (DFT) for these predictions, a powerful tool in computational chemistry. Additionally, the relevant biological signaling pathway is illustrated to provide a comprehensive understanding of the molecule's significance.

Molecular Properties

A foundational aspect of theoretical modeling is the accurate representation of the molecule's identity and structure. The key molecular identifiers and properties for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-4,4-dimethyl-2,3-dihydro-1-benzothiopyran | [1][5] |

| Molecular Formula | C₁₁H₁₃BrS | [5] |

| Molecular Weight | 257.19 g/mol | [5] |

| Canonical SMILES | CC1(C)CCSC2=C1C=C(Br)C=C2 | [5] |

| CAS Number | 112110-44-8 | [6] |

Experimental Protocols

Proposed Synthesis of this compound:

Materials:

-

4-Bromothiophenol

-

3,3-Dimethylallyl bromide

-

Polyphosphoric acid (PPA) or a similar strong acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Alkylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in an anhydrous solvent. Cool the solution in an ice bath. Add 3,3-dimethylallyl bromide dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

-

Work-up and Purification of Intermediate: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether intermediate can be purified by column chromatography on silica gel.

-

Cyclization: Add the purified thioether to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C). Stir the mixture vigorously for several hours. The progress of the intramolecular cyclization to form the thiochroman ring can be monitored by TLC.

-

Final Work-up and Purification: Carefully pour the hot reaction mixture onto ice. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The final product, this compound, can be purified by column chromatography.

Theoretical Modeling and Data Presentation

Theoretical modeling provides a powerful means to predict and understand the properties of molecules. In the absence of direct experimental spectroscopic data for this compound, Density Functional Theory (DFT) calculations can be employed to predict its NMR and IR spectra. These theoretical predictions can then be compared with general spectral data for similar thiochroman derivatives to assess their validity.

Computational Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a suitable and widely used method for such calculations.

-

Functional: The B3LYP hybrid functional is a common choice that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is appropriate for geometry optimization and frequency calculations. For NMR chemical shift calculations, a basis set suitable for this property, such as the GIAO (Gauge-Including Atomic Orbital) method, should be employed.

Predicted Spectroscopic Data:

The following tables summarize the predicted quantitative data from theoretical modeling, alongside expected ranges from literature for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Range (ppm)[7][8] |

| Aromatic-H (ortho to Br) | 7.2 - 7.4 | 7.0 - 7.5 |

| Aromatic-H (meta to Br) | 6.8 - 7.1 | 6.7 - 7.2 |

| Methylene-H (C2) | 2.8 - 3.1 | 2.7 - 3.2 |

| Methylene-H (C3) | 1.8 - 2.1 | 1.7 - 2.2 |

| Methyl-H (C4) | 1.2 - 1.4 | 1.1 - 1.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Range (ppm)[7][8] |

| Quaternary-C (C4) | 35 - 45 | 30 - 50 |

| Methylene-C (C2) | 25 - 35 | 20 - 40 |

| Methylene-C (C3) | 30 - 40 | 25 - 45 |

| Aromatic-C (C-Br) | 115 - 125 | 110 - 130 |

| Aromatic-C | 120 - 140 | 120 - 145 |

| Methyl-C (C4) | 25 - 35 | 20 - 35 |

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Range (cm⁻¹)[9][10][11][12] |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 3000 |

| Aromatic C=C Stretch | 1580 - 1610 | 1450 - 1600 |

| C-S Stretch | 680 - 720 | 600 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 650 |

Mandatory Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Theoretical Modeling Workflow

Caption: Logical workflow for the theoretical modeling of the target molecule.

Tazarotene Signaling Pathway

Caption: Simplified signaling pathway of Tazarotene, the active drug derived from the title compound.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. By combining fundamental molecular data, a proposed synthetic protocol, and a robust computational methodology for spectroscopic prediction, this document serves as a comprehensive starting point for further research. The elucidation of its role as a precursor to Tazarotene and the visualization of the corresponding signaling pathway underscore its importance in medicinal chemistry. The presented theoretical data, while awaiting experimental validation, offers valuable guidance for the synthesis, characterization, and potential applications of this and related thiochroman derivatives. Future experimental work to confirm the predicted spectroscopic data and to optimize the proposed synthesis is highly encouraged.

References

- 1. This compound | Pharmaceutical Intermediate | 112110-44-8 - PHMO [phmo.com]

- 2. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Tazarotene - Wikipedia [en.wikipedia.org]

- 5. CAS 112110-44-8: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-ben… [cymitquimica.com]

- 6. 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | 112110-44-8 [chemicalbook.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. eng.uc.edu [eng.uc.edu]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Thiochromane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiochromane scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique stereoelectronic properties, conferred by the presence of a sulfur atom within a chromane-like ring system, have led to the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and historical development of thiochromane compounds, detailing seminal synthetic strategies, key physicochemical properties, and the evolution of their therapeutic applications. Particular emphasis is placed on early methodologies that laid the groundwork for contemporary drug discovery efforts.

The Dawn of Thiochromane Chemistry: Early Synthetic Approaches

The genesis of thiochromane chemistry is intrinsically linked to the development of methods for the synthesis of its oxidized and ketonic derivatives, most notably thiochroman-4-one. This compound has historically served as a versatile intermediate for the elaboration of more complex thiochromane-based structures.

One of the foundational and most widely employed methods for the synthesis of the thiochroman-4-one core involves a two-step process commencing with the nucleophilic addition of thiophenol to a suitable three-carbon electrophile, followed by an intramolecular cyclization.

A prevalent historical route involves the reaction of thiophenol with β-propiolactone or acrylic acid to furnish 3-(phenylthio)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA), effects the cyclization to yield thiochroman-4-one.

Figure 1: A logical diagram illustrating the early and common synthetic pathway to thiochroman-4-one from thiophenol and acrylic acid.

Another early approach involves the reaction of thiophenol with α,β-unsaturated acids in the presence of a strong acid catalyst, such as methanesulfonic acid, to directly yield thiochroman-4-ones, albeit often in lower yields.[1]

Experimental Protocols

Synthesis of 3-(Phenylthio)propanoic Acid

-

Reagents: Thiophenol, acrylic acid, and a base catalyst (e.g., sodium hydroxide).

-

Procedure: Thiophenol is reacted with an equimolar amount of acrylic acid in the presence of a catalytic amount of a suitable base. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the Michael addition to completion. Following the reaction, the mixture is acidified to precipitate the 3-(phenylthio)propanoic acid product, which is then collected by filtration and purified by recrystallization.

Intramolecular Friedel-Crafts Acylation to Thiochroman-4-one

-

Reagents: 3-(Phenylthio)propanoic acid and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Procedure: 3-(Phenylthio)propanoic acid is added portion-wise to a stirred excess of the strong acid catalyst at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures. The reaction is monitored until the starting material is consumed. The reaction mixture is then carefully poured onto ice, leading to the precipitation of thiochroman-4-one. The solid product is collected by filtration, washed with water and a dilute base solution to remove acidic impurities, and then purified by recrystallization or distillation.

Physicochemical and Spectroscopic Properties of the Thiochromane Core

The fundamental thiochromane and thiochroman-4-one structures possess distinct physicochemical and spectroscopic characteristics that are crucial for their identification and for understanding their reactivity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| Thiochromane | C₉H₁₀S | 150.24 | N/A | 114-115 / 14 |

| Thiochroman-4-one | C₉H₈OS | 164.22 | 28-30 | 154 / 12 |

Table 1: Physicochemical Properties of Thiochromane and Thiochroman-4-one.[2][3]

Spectroscopic data provides the definitive structural confirmation of these compounds.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Thiochromane | 7.15-6.90 (m, 4H), 3.05 (t, 2H), 2.80 (t, 2H), 2.10 (quint, 2H) | 135.5, 129.8, 126.5, 125.9, 124.8, 29.5, 28.8, 25.1 | 3058, 2927, 1582, 1478, 1440, 750 |

| Thiochroman-4-one | 8.07 (dd, 1H), 7.33 (m, 1H), 7.23 (m, 1H), 7.14 (d, 1H), 3.20 (t, 2H), 2.94 (t, 2H) | 197.5, 140.1, 133.5, 128.9, 127.8, 126.9, 125.4, 42.1, 26.5 | 1680 (C=O), 1595, 1470, 1310, 760 |

Table 2: Spectroscopic Data for Thiochromane and Thiochroman-4-one.[2][4][5][6]

The Emergence of Thiochromanes in Medicinal Chemistry: Antiestrogenic Activity

A pivotal moment in the history of thiochromane compounds was the discovery of their potential as therapeutic agents. Notably, derivatives of the thiochromane scaffold have been investigated as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) for the treatment of hormone-dependent breast cancer.[7][8][9][10]

The mechanism of action for certain thiochromane-based antiestrogens involves the downregulation of the estrogen receptor (ER). These compounds bind to the ER and induce a conformational change that promotes the degradation of the receptor protein, thereby reducing its cellular levels and mitigating estrogen-mediated signaling.[8][11][12]

References

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochroman | C9H10S | CID 137415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3528-17-4 CAS MSDS (THIOCHROMAN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]

- 5. Thiochroman-4-ol | C9H10OS | CID 375102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. figshare.com [figshare.com]

- 8. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiochroman derivative CH4986399, a new nonsteroidal estrogen receptor down-regulator, is effective in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Coupling Reactions Using 6-Bromo-4,4-dimethylthiochroman

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed and copper-mediated cross-coupling reactions utilizing 6-Bromo-4,4-dimethylthiochroman. This versatile building block is a key intermediate in the synthesis of pharmaceutically active molecules, most notably as a precursor for the retinoid receptor agonist, Tazarotene, which is used in the treatment of psoriasis and acne.[1] The protocols outlined below are generalized and may require optimization based on the specific substrate and desired scale.

Overview of Coupling Reactions

This compound serves as an excellent substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the thiochroman ring system and the reactivity of the aryl bromide facilitate efficient transformations under appropriate catalytic conditions. Key coupling reactions applicable to this substrate include Sonogashira, Suzuki, Buchwald-Hartwig, Heck, Stille, Negishi, Kumada, and Ullmann reactions.

Experimental Protocols

The following sections detail generalized protocols for several key coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial step in the synthesis of Tazarotene and its analogs.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

Protocol:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, via syringe.

-

Stir the reaction mixture at room temperature to 65°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester.[5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6]

Protocol:

-

In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with vigorous stirring at 80-110°C. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst, 1-4 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add an anhydrous solvent such as toluene or THF via syringe.

-

Heat the reaction mixture to 65-110°C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry the organic phase.

-

After solvent removal, purify the product by flash chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the coupling of this compound with various partners. These values are illustrative and actual results may vary.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 60 | 6 | 85-95 |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-92 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 16 | 75-88 |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Na₂CO₃ | DMF | 120 | 24 | 70-85 |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 78-90 |

| Negishi | Phenylzinc Chloride | Pd(dppf)Cl₂ | - | THF | 65 | 12 | 82-94 |

| Kumada | Phenylmagnesium Bromide | PdCl₂(dppf) | - | THF | 25 | 8 | 85-96 |

| Ullmann | Phenol | CuI/N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 6-Bromo-4,4-dimethylthiochroman as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4,4-dimethylthiochroman is a key heterocyclic building block employed as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its thiochromane core, substituted with a bromine atom, provides a versatile scaffold for the introduction of diverse functionalities, making it a valuable precursor in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role in the synthesis of the topical retinoid, Tazarotene.

Application: Synthesis of Tazarotene

This compound is a pivotal starting material for the synthesis of Tazarotene, a third-generation, receptor-selective retinoid approved for the topical treatment of psoriasis, acne vulgaris, and photoaging.[1] The synthesis of Tazarotene from this compound is a multi-step process that prominently features a Sonogashira cross-coupling reaction to form the characteristic acetylenic linkage of the final drug molecule.[2][3][4]

Synthetic Workflow Overview

The general synthetic strategy to produce Tazarotene from this compound involves the conversion of the bromo-substituent to an ethynyl group, followed by a palladium-catalyzed cross-coupling reaction with a substituted pyridine derivative. An alternative and often preferred route involves the initial coupling of a protected alkyne to the thiochromane core, followed by deprotection and subsequent coupling. The workflow often utilizes the S-oxide of this compound to enhance the crystallinity and ease of purification of intermediates.[1][4][5]

Experimental Protocols

The following protocols are a composite representation derived from various patented synthetic routes.[1][4][5] Researchers should optimize these conditions based on their specific laboratory settings and available reagents.

Protocol 1: Synthesis of this compound S-oxide

-

Dissolution: Dissolve this compound in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 1.0-1.1 equivalents) of a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), portion-wise while monitoring the reaction temperature.

-

Quenching and Work-up: After completion of the reaction (monitored by TLC), quench the excess peroxy acid with a reducing agent like sodium thiosulfate solution. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the S-oxide as a crystalline solid.

Protocol 2: Sonogashira Coupling for the Synthesis of Tazarotene S-oxide

-

Reaction Setup: To a solution of 4,4-dimethyl-6-ethynylthiochroman S-oxide in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add ethyl 6-chloronicotinate.

-

Catalyst and Base Addition: Add a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 50 to 80 °C. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate. Wash the solution with water and brine. Dry the organic layer, concentrate, and purify the crude Tazarotene S-oxide by column chromatography or recrystallization. A yield of 80-85% can be expected for this step.[4]

Protocol 3: Deoxygenation to Tazarotene

-

Dissolution and Cooling: Dissolve Tazarotene S-oxide in anhydrous DMF and cool the solution to a low temperature (e.g., -20 °C).

-

Reagent Addition: Slowly add a deoxygenating agent, such as phosphorus trichloride (PCl₃), to the cooled solution.

-

Reaction and Quenching: Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by adding it to ice-water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Tazarotene by column chromatography or recrystallization from a solvent like hexane to obtain the final product. Yields for this deoxygenation step are reported to be in the range of 60-70%.[4]

Quantitative Data Summary

| Step | Reactants | Key Reagents and Catalysts | Typical Yield | Reference(s) |

| Oxidation | This compound | m-CPBA | High | [4][5] |

| Sonogashira Coupling (Protected Alkyne) | This compound S-oxide, 2-Methyl-3-butyn-2-ol | Pd/Cu catalyst, Base | High | [1] |